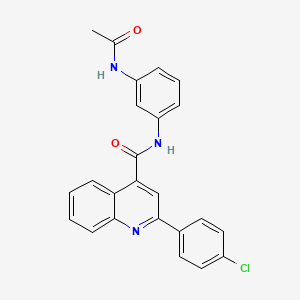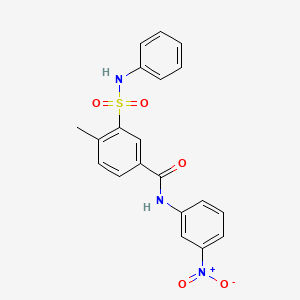
4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide
説明
4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(anilinosulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is 411.08889182 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Synthesis Insights
Crystal Structure Analysis : The crystal structure of related benzamide derivatives reveals significant information about the molecular conformation, bond angles, and distances, offering a foundational understanding for further chemical modifications and applications (Kansız et al., 2018). Such structural analyses are crucial for designing compounds with desired physical and chemical properties.
Synthesis and Characterization : The synthesis of benzamide derivatives and their characterization through methods like X-ray crystallography provide insights into the feasibility of generating novel compounds with specific functionalities. This includes understanding the reaction conditions and methodologies for incorporating various substituents into the benzamide backbone (Argilagos et al., 1998).
Potential Applications
Biological Activities : Research into benzamide derivatives often explores their biological activities, including potential antibacterial, antifungal, or anticancer properties. For instance, some studies focus on synthesizing benzamide derivatives to evaluate their biological activities against various strains of bacteria and cancer cell lines, highlighting the potential for these compounds in pharmaceutical applications (Bhalodiya et al., 2021).
Inhibition Studies : Certain benzamide derivatives have been investigated for their ability to inhibit specific enzymes or biological processes, suggesting their use in developing therapeutic agents or chemical tools for biological research. This includes studies on their interactions with metalloenzymes and the structure-activity relationships that govern these interactions (Ulus et al., 2013).
Chemical Properties and Reactions
Chemical Reactivity : The reactivity of benzamide derivatives with various chemical groups can be exploited in synthetic chemistry for the development of novel materials or as intermediates in complex synthetic pathways. Investigations into their reactions under different conditions can lead to the discovery of new chemical transformations (Saeed et al., 2008).
Corrosion Inhibition : Some studies have examined the use of N-phenyl-benzamide derivatives as corrosion inhibitors, demonstrating the versatility of benzamide compounds beyond biological applications. These findings underscore the potential for such compounds in industrial applications, particularly in protecting metals against corrosion (Mishra et al., 2018).
特性
IUPAC Name |
4-methyl-N-(3-nitrophenyl)-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-10-11-15(20(24)21-17-8-5-9-18(13-17)23(25)26)12-19(14)29(27,28)22-16-6-3-2-4-7-16/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYPEHKTUSNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


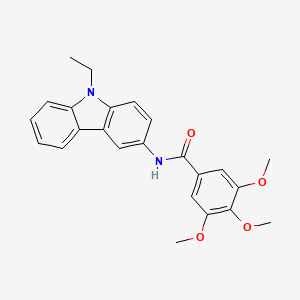
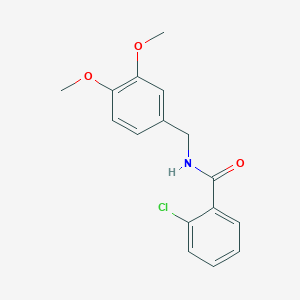
![1-(4-methylphenyl)-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4593274.png)
![1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4593275.png)
![1-(2-METHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B4593279.png)
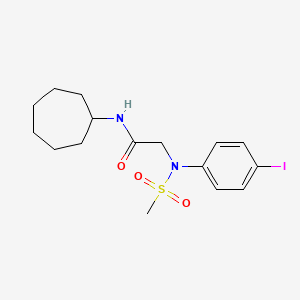
![2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4593299.png)
![N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4593300.png)
![ETHYL 2-[({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4593308.png)
![[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B4593311.png)
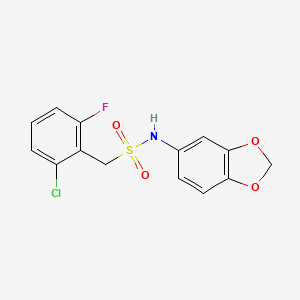
![N-allyl-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4593330.png)
![2-(5-{[2-(3-NITROANILINO)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAAZOL-1-YL)ACETIC ACID](/img/structure/B4593348.png)
